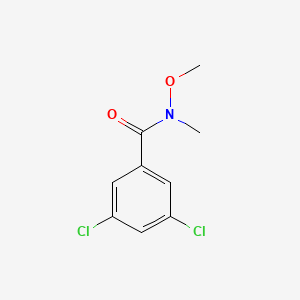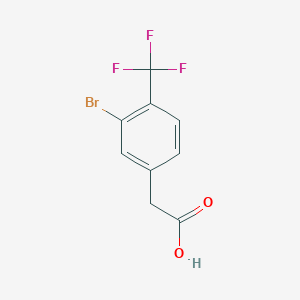
2-(3-溴-4-(三氟甲基)苯基)乙酸
描述
2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid is a useful research compound. Its molecular formula is C9H6BrF3O2 and its molecular weight is 283.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农药行业
像2-(3-溴-4-(三氟甲基)苯基)乙酸这样的化合物中的三氟甲基基团在农药的开发中意义重大。该化合物可作为合成新型杀虫剂和除草剂的中间体。氟原子的独特理化性质有助于这些农药的生物活性,可能提供增强的抗虫性和提高的作物产量 .
医药开发
在制药行业,三氟甲基基团是药物设计中的常见基序,因为它能够改变治疗剂的代谢稳定性和生物利用度2-(3-溴-4-(三氟甲基)苯基)乙酸可用于合成新型药物,尤其是针对需要高度稳定和有效化合物的疾病的药物 .
作用机制
Target of Action
It’s known that similar compounds can target the respiratory system .
Mode of Action
Related compounds are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to undergo reactions at the benzylic position, which can affect various biochemical pathways .
Pharmacokinetics
The compound’s lipophilicity and druglikeness, which can impact its bioavailability, are mentioned .
Result of Action
Similar compounds are known to have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化分析
Biochemical Properties
2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid can form non-covalent interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By modulating these pathways, the compound can alter gene expression and cellular metabolism. In various cell types, 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid has been shown to induce changes in the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes by binding to their active sites. This binding can prevent the enzymes from catalyzing their respective reactions, leading to downstream effects on cellular processes. Additionally, the compound can interact with transcription factors, influencing gene expression and altering cellular responses to environmental stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid remains stable under controlled conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defense and reduced inflammation. At higher doses, it can induce toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage .
Metabolic Pathways
2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. The compound can modulate the activity of these enzymes, affecting the metabolic flux and levels of various metabolites. Additionally, 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid can influence the production of reactive oxygen species, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its presence in the mitochondria can enhance its effects on oxidative stress responses .
Subcellular Localization
The subcellular localization of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the mitochondria, for instance, can enhance its ability to modulate oxidative stress responses and influence cellular metabolism .
属性
IUPAC Name |
2-[3-bromo-4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-3-5(4-8(14)15)1-2-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUGEEWWDJMZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733845 | |
| Record name | [3-Bromo-4-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214391-55-5 | |
| Record name | [3-Bromo-4-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


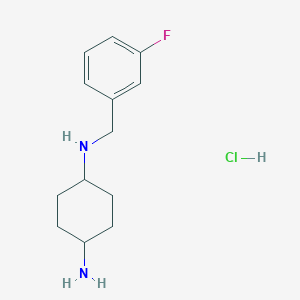
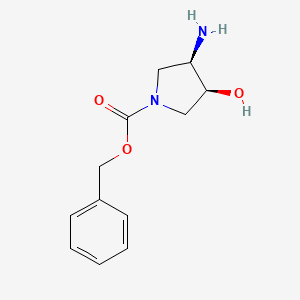
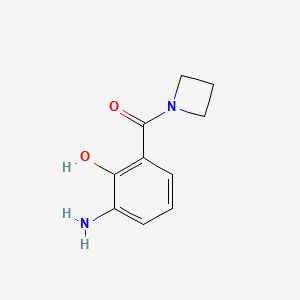
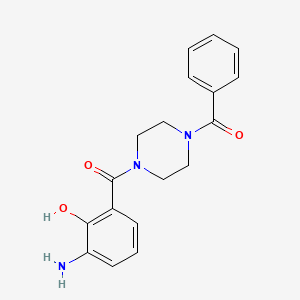
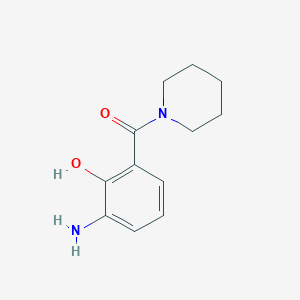
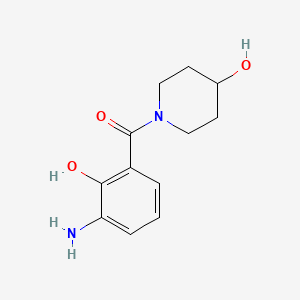

![4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde](/img/structure/B1507373.png)
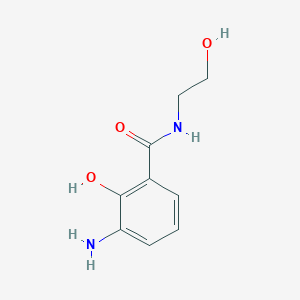
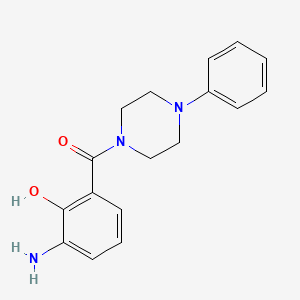
![(2'-Methoxy-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B1507383.png)
![4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-yl acrylate](/img/structure/B1507388.png)
